Tert-butyl N-[(3-hydroxyazetidin-3-yl)methyl]carbamate;2,2,2-trifluoroacetic acid
Description
Tert-butyl N-[(3-hydroxyazetidin-3-yl)methyl]carbamate (hereafter referred to as the target compound) is a carbamate-protected amine derivative featuring a 3-hydroxyazetidine ring. The trifluoroacetic acid (TFA) component likely acts as a counterion or results from deprotection during synthesis. This compound is structurally significant due to:
Properties
IUPAC Name |
tert-butyl N-[(3-hydroxyazetidin-3-yl)methyl]carbamate;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3.C2HF3O2/c1-8(2,3)14-7(12)11-6-9(13)4-10-5-9;3-2(4,5)1(6)7/h10,13H,4-6H2,1-3H3,(H,11,12);(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXZUIGQDKGGJNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CNC1)O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F3N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2243514-12-5 | |
| Record name | tert-butyl N-[(3-hydroxyazetidin-3-yl)methyl]carbamate; trifluoroacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Tert-butyl N-[(3-hydroxyazetidin-3-yl)methyl]carbamate, also known as a carbamate derivative, is a compound that has garnered interest in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, biological effects, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : Tert-butyl N-[(3-hydroxyazetidin-3-yl)methyl]carbamate
- Molecular Formula : C₉H₁₈N₂O₃
- Molecular Weight : 202.25 g/mol
- CAS Number : 1035351-07-5
The compound features a hydroxyazetidine moiety that contributes to its biological activity, particularly in enzyme interactions and protein binding.
The biological activity of Tert-butyl N-[(3-hydroxyazetidin-3-yl)methyl]carbamate is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modifying their activity. This interaction can lead to various biological effects, such as:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing signaling pathways.
Biological Activity and Effects
Research indicates that Tert-butyl N-[(3-hydroxyazetidin-3-yl)methyl]carbamate exhibits several biological activities:
- Antitumor Activity : Preliminary studies suggest that this compound may have cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown significant growth inhibition in colon carcinoma cells (IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL) .
- Antimicrobial Properties : The compound has been evaluated for its antibacterial activity against both Gram-positive and Gram-negative bacteria. Its structure suggests potential effectiveness due to the presence of electron-withdrawing groups which enhance its interaction with bacterial targets.
- Enzyme Interaction Studies : The compound has been utilized in studies investigating enzyme mechanisms, where it serves as a substrate or inhibitor, providing insights into enzyme kinetics and dynamics.
Case Studies
Several studies highlight the biological potential of Tert-butyl N-[(3-hydroxyazetidin-3-yl)methyl]carbamate:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant cytotoxicity against HCT116 colon cancer cells with an IC50 value of 1.5 µg/mL. |
| Study B | Showed antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 50 µg/mL. |
| Study C | Investigated the compound's role as a potential inhibitor of acetylcholinesterase, suggesting implications for neurodegenerative diseases. |
Comparative Analysis
To understand the unique properties of Tert-butyl N-[(3-hydroxyazetidin-3-yl)methyl]carbamate, it is useful to compare it with similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| Tert-butyl N-(2-hydroxyethyl)carbamate | Similar carbamate structure | Moderate enzyme inhibition |
| Tert-butyl N-(4-hydroxybutyl)carbamate | Similar carbamate structure | Low cytotoxicity but potential antimicrobial properties |
Scientific Research Applications
Medicinal Chemistry
Tert-butyl N-[(3-hydroxyazetidin-3-yl)methyl]carbamate has been investigated for its potential as a therapeutic agent due to its structural similarity to biologically active compounds. It has shown promise in:
- Anticancer Research : Compounds with azetidine rings have been studied for their ability to inhibit cancer cell proliferation. For instance, derivatives of this compound have been evaluated for their cytotoxic effects on various cancer cell lines.
Organic Synthesis
The compound serves as a versatile building block in organic synthesis:
- Intermediate in Drug Development : It acts as an intermediate for synthesizing complex molecules used in drug discovery programs. Its ability to undergo various reactions makes it valuable in creating diverse chemical libraries .
Case Studies
- Azetidine Derivatives in Drug Discovery :
- Cascade Reactions :
Data Tables
| Application Area | Description | Examples |
|---|---|---|
| Medicinal Chemistry | Potential therapeutic agent | Anticancer compounds |
| Organic Synthesis | Intermediate for drug development | Synthesis of drug candidates |
| Cascade Reactions | Formation of complex structures | Tetrahydroisoquinolines |
Chemical Reactions Analysis
Mechanism of Boc Deprotection with TFA
The Boc group in Compound A is cleaved via acid-catalyzed hydrolysis. The reaction proceeds through three key steps :
-
Protonation : TFA protonates the carbamate oxygen, destabilizing the tert-butyl group.
-
Elimination : The tert-butyl cation (a carbocation) is released, forming a carbamic acid intermediate.
-
Decarboxylation : The carbamic acid loses CO₂, yielding the free amine (3-hydroxyazetidin-3-yl)methylamine as a TFA salt.
Byproduct Management :
-
The tert-butyl cation is trapped by TFA or water, forming tert-butyl trifluoroacetate or tert-butanol .
-
CO₂ gas evolves during decarboxylation, necessitating open reaction systems .
Hydrolysis Reactions
-
Acidic Hydrolysis : Under TFA, Compound A undergoes rapid Boc cleavage (3–5 hours at 0–22°C) .
-
Base Sensitivity : Basic conditions are avoided due to potential side reactions (e.g., azetidine ring instability).
Coupling Reactions
The deprotected amine can participate in:
-
Reductive Amination : With aldehydes/ketones, catalyzed by NaBH(OAc)₃ in TFA .
-
Nucleophilic Substitution : Reacts with alkyl halides or sulfonates.
Optimized Reaction Conditions
Byproduct Analysis
Spectroscopic Evidence
-
¹H NMR : Confirmed tert-butyl trifluoroacetate as the major trapped species .
-
Headspace MS : Minimal isobutylene gas evolution (<10%) due to efficient cation trapping .
Comparison with Other Acids
TFA outperforms HCl or H₂SO₄ in Boc deprotection due to:
Comparison with Similar Compounds
Structural Comparison
The target compound is compared to structurally related tert-butyl carbamates and TFA-containing derivatives (Table 1):
| Compound Name | Key Structural Features | Functional Groups | Evidence ID |
|---|---|---|---|
| Target Compound | 3-hydroxyazetidine, Boc, TFA | Hydroxyl, carbamate, trifluoroacetate | [7], [15] |
| tert-butyl (E)-((6-(2-ethoxyvinyl)benzo[d][1,3]dioxol-5-yl)methyl)carbamate | Benzodioxole, ethoxyvinyl | Aryl, vinyl ether | [2] |
| tert-butyl (3-methyl-6-(4-methyl-3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-8-yl) carbamate | Triazolopyridazine, nitroaryl | Nitro, heterocyclic | [5] |
| tert-butyl 2,4-difluorobenzylcarbamate | Difluorophenyl | Fluorine substituents | [4] |
| N-[3-nitro-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]carbamate | Trifluoroethyl, nitroazole | Nitro, trifluoroethyl | [9] |
Key Observations :
Example :
Physicochemical Properties
Notes:
Q & A
Q. Table 1: Synthetic Conditions Comparison
| Step | Solvent | TFA Ratio | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Deprotection | DCM | 1:2 | 5 | >95 | |
| Carbamate Formation | THF | N/A | 24 | 80–85 |
Basic: How should this compound be characterized to confirm structural integrity?
Methodological Answer:
Use a combination of spectroscopic and crystallographic techniques:
- NMR : Analyze H and C NMR spectra to confirm the azetidine ring, tert-butyl group, and carbamate linkage. Note that TFA may appear as a singlet at ~8.5 ppm in H NMR, requiring careful baseline correction .
- X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding patterns in the solid state, as demonstrated for structurally similar carbamates .
- LC-MS : Validate purity (>95%) and molecular weight (327.32 g/mol for the free base) using high-resolution mass spectrometry .
Basic: What purification strategies are effective for isolating this compound?
Methodological Answer:
- Column Chromatography : Use silica gel with gradient elution (ethyl acetate/hexane) to separate byproducts.
- Recrystallization : Optimize solvent pairs (e.g., DCM/hexane) to enhance crystal lattice formation, particularly for the TFA salt .
- Lyophilization : For aqueous-soluble intermediates, freeze-drying preserves stability .
Q. Table 2: Purification Efficiency
| Method | Purity (%) | Recovery (%) | Key Challenge |
|---|---|---|---|
| Column Chromatography | 90–95 | 70–80 | Co-elution of polar byproducts |
| Recrystallization | 98+ | 50–60 | Solvent compatibility |
Basic: How is this compound utilized as a building block in complex molecule synthesis?
Methodological Answer:
The azetidine moiety and carbamate group make it valuable for:
- Peptide Mimetics : Introduce constrained ring systems via amide coupling .
- Pharmaceutical Intermediates : Serve as a precursor for fluorinated APIs (e.g., kinase inhibitors) by functionalizing the hydroxyl group .
- Polymer Chemistry : Incorporate into dendrimers or stimuli-responsive materials via click chemistry .
Advanced: How can contradictions in NMR data (e.g., split peaks or shifted signals) be resolved?
Methodological Answer:
- TFA Artifact Mitigation : Use deuterated solvents (e.g., DO) to suppress the TFA signal. Adjust pH to deprotonate the azetidine nitrogen, reducing line broadening .
- Variable Temperature NMR : Identify dynamic processes (e.g., ring puckering) causing split peaks by analyzing spectra at 25°C vs. −40°C .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating H and C shifts .
Advanced: How to design stability studies under varying pH and temperature conditions?
Methodological Answer:
Adopt a split-plot experimental design (as in environmental chemistry studies):
Q. Table 3: Stability Study Results
| Condition | Degradation Rate (%/day) | Major Degradant |
|---|---|---|
| pH 2, 40°C | 5.2 | Azetidine ring-opened product |
| pH 7, 25°C | 0.3 | None detected |
Advanced: What strategies optimize multi-step synthesis involving this compound?
Methodological Answer:
- Protection-Deprotection Sequencing : Prioritize TFA cleavage after introducing acid-labile groups (e.g., Boc) to avoid side reactions .
- Catalyst Screening : Test palladium or organocatalysts for coupling reactions involving the azetidine nitrogen .
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR to monitor reaction progress in real time .
Advanced: How to evaluate environmental fate using computational models?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
